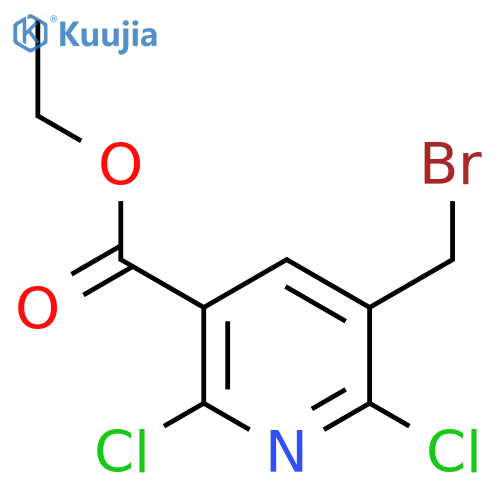Cas no 2731014-56-3 (Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate)
エチル5-(ブロモメチル)-2,6-ジクロロピリジン-3-カルボキシレートは、有機合成において有用な中間体です。この化合物は、ピリジン骨格にブロモメチル基とジクロロ置換基を有しており、高い反応性を示します。特に、ブロモメチル基は求核置換反応やカップリング反応に利用可能で、医薬品や農薬の合成において重要な役割を果たします。また、エステル基は加水分解やアミド化などの変換が容易であり、多様な誘導体の合成が可能です。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く使用されています。

2731014-56-3 structure
商品名:Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
CAS番号:2731014-56-3
MF:C9H8BrCl2NO2
メガワット:312.975319862366
MDL:MFCD34562648
CID:5665217
PubChem ID:165598719
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-27687403
- 2731014-56-3
- ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
- Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
-
- MDL: MFCD34562648
- インチ: 1S/C9H8BrCl2NO2/c1-2-15-9(14)6-3-5(4-10)7(11)13-8(6)12/h3H,2,4H2,1H3
- InChIKey: YUIJDIXNMDJGPS-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=NC(=C(C(=O)OCC)C=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 310.91155g/mol
- どういたいしつりょう: 310.91155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 39.2Ų
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27687403-0.5g |
ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 0.5g |
$1058.0 | 2023-09-10 | |
| Enamine | EN300-27687403-1.0g |
ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 1g |
$1357.0 | 2023-06-04 | |
| Enamine | EN300-27687403-0.05g |
ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 0.05g |
$315.0 | 2023-09-10 | |
| 1PlusChem | 1P02901W-2.5g |
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 2.5g |
$3350.00 | 2024-05-07 | |
| 1PlusChem | 1P02901W-10g |
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 10g |
$7277.00 | 2023-12-18 | |
| Aaron | AR0290A8-5g |
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 5g |
$5436.00 | 2023-12-15 | |
| Aaron | AR0290A8-10g |
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 10g |
$8051.00 | 2023-12-15 | |
| Enamine | EN300-27687403-1g |
ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 1g |
$1357.0 | 2023-09-10 | |
| 1PlusChem | 1P02901W-500mg |
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 500mg |
$1370.00 | 2024-05-07 | |
| 1PlusChem | 1P02901W-5g |
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
2731014-56-3 | 95% | 5g |
$4926.00 | 2024-05-07 |
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
2731014-56-3 (Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
